Methyl 4-(2-hydroxyethyl)benzoate
Overview
Description
“Methyl 4-(2-hydroxyethyl)benzoate” is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . This compound is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, sodium hydroxide is added to a solution of the compound in methanol and water at ambient temperature. The mixture is stirred for 2 days at ambient temperature . In the second stage, water is added and the mixture is extracted with ether. The aqueous layer is acidified with HCl to pH = 1, and the white solid is filtered out .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has freely rotating bonds and accepts 3 hydrogen bonds . The compound has a molar refractivity of 49.1±0.3 cm³ and a polarizability of 19.5±0.5 10^-24 cm³ .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also be converted to amides via an aminolysis reaction . Furthermore, it can undergo trans-esterification reactions to form different esters .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm³ and a boiling point of 302.8±25.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.3±3.0 kJ/mol . The compound has a flash point of 129.4±15.9 °C . It has a molar volume of 157.6±3.0 cm³ .Safety and Hazards
“Methyl 4-(2-hydroxyethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Methyl 4-(2-hydroxyethyl)benzoate is a chemical compound with the molecular formula C10H12O3 The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has a molecular weight of 180.20, and its water solubility at 25°C is estimated to be 1.04 mg/ml . These properties can influence the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
Methyl 4-(2-hydroxyethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis and esterification processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 4-(2-hydroxyethyl)benzoic acid and methanol. These interactions are crucial for understanding the metabolic pathways and the enzymatic breakdown of ester compounds in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can modulate cell signaling pathways such as the MAPK and NF-κB pathways, which are critical for cell survival and proliferation. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, including enzymes and receptors. It binds to esterases and lipases, leading to the hydrolysis of the ester bond. This interaction results in the release of 4-(2-hydroxyethyl)benzoic acid and methanol, which can further participate in metabolic processes. Additionally, the compound may act as an inhibitor or activator of certain enzymes, influencing their activity and downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymatic activity. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can cause adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in metabolic pathways that include ester hydrolysis and subsequent oxidation. The hydrolysis of the ester bond by esterases and lipases produces 4-(2-hydroxyethyl)benzoic acid and methanol. The benzoic acid derivative can further undergo oxidation to form various metabolites, which are then excreted from the body. These metabolic pathways are essential for understanding the compound’s biotransformation and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues depend on its physicochemical properties and the presence of specific transporters .
Subcellular Localization
This compound exhibits subcellular localization patterns that influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Properties
IUPAC Name |
methyl 4-(2-hydroxyethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDZPYBADRFBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555549 | |
Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46190-45-8 | |
Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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